molecular formula C15H18N4O B2798154 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097860-64-3

2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2798154
CAS No.: 2097860-64-3
M. Wt: 270.336
InChI Key: SFSIJJKZVSJUKD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a solid form and an empirical formula of C10H14N2O. Its CAS Number is 70298-88-3, and its molecular weight is 178.23 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Heterocyclic Compounds

    This compound is utilized in the synthesis of various heterocyclic compounds. For instance, its transformations can lead to the creation of imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes (Kolar, Tiŝler, & Pizzioli, 1996).

  • Structural Studies and Crystallography

    The compound is used in structural studies, particularly in X-ray diffraction, to understand molecular structures of various derivatives. For example, its derivatives have been studied for their molecular structures using single-crystal X-ray diffraction (Artime, Castiñeiras, García-Santos, & Saa, 2018).

  • Synthesis of Metal Complexes

    It's used in the synthesis of metal complexes, such as palladium(II) chloride complexes. These complexes are studied for their structural and bonding characteristics (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).

Chemical and Biological Activity

Optical and Electrochemical Properties

Safety and Hazards

This compound is classified under the GHS07 hazard class, with a signal word of “Warning”. It has hazard statements of H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Properties

IUPAC Name

2,2-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-8-7-17-12)11-5-4-6-16-9-11/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSIJJKZVSJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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